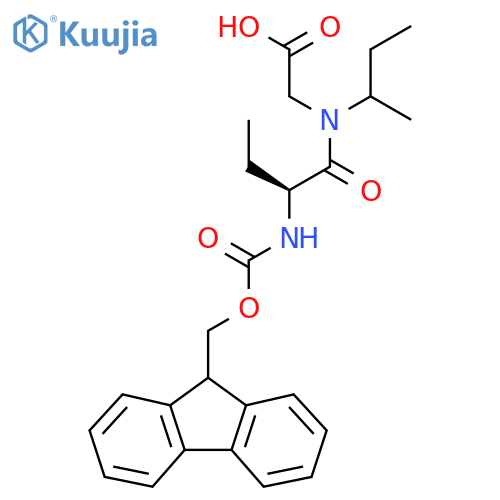

Cas no 2171369-26-7 (2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid

- EN300-1487528

- 2171369-26-7

- 2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid

-

- インチ: 1S/C25H30N2O5/c1-4-16(3)27(14-23(28)29)24(30)22(5-2)26-25(31)32-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22H,4-5,14-15H2,1-3H3,(H,26,31)(H,28,29)/t16?,22-/m0/s1

- InChIKey: OMGKRNHODIZXGR-XLDIYJRPSA-N

- ほほえんだ: O(C(N[C@@H](CC)C(N(CC(=O)O)C(C)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 438.21547206g/mol

- どういたいしつりょう: 438.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 10

- 複雑さ: 647

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1487528-500mg |

2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171369-26-7 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1487528-1000mg |

2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171369-26-7 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1487528-250mg |

2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171369-26-7 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1487528-10000mg |

2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171369-26-7 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1487528-2500mg |

2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171369-26-7 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1487528-5000mg |

2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171369-26-7 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1487528-50mg |

2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171369-26-7 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1487528-100mg |

2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171369-26-7 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1487528-1.0g |

2-[(2S)-N-(butan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171369-26-7 | 1g |

$0.0 | 2023-06-06 |

2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 関連文献

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acidに関する追加情報

2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic Acid: A Comprehensive Overview

The compound 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid (CAS No. 2171369-26-7) is a complex organic molecule with significant potential in the fields of biochemistry and pharmacology. This compound, often referred to as FBAMAc (Fluorenylmethoxycarbonyl-butyl-amino-acetic acid), has garnered attention due to its unique structural properties and functional groups. The molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a butanamide moiety, and an acetic acid component, making it a versatile building block for various applications.

Recent studies have highlighted the importance of Fmoc-based protecting groups in peptide synthesis, where they play a critical role in controlling the reactivity of amino acids during solid-phase synthesis. The Fmoc group is particularly valued for its stability under basic conditions and its ability to be removed under acidic conditions, such as those involving trifluoroacetic acid (TFA). This property makes FBAMAc an ideal candidate for use in peptide synthesis, where precise control over the synthesis process is essential.

In addition to its role in peptide synthesis, FBAMAc has been explored for its potential in drug delivery systems. The molecule's structure allows for the incorporation of various functional groups, enabling the development of targeted drug delivery vehicles. Researchers have investigated the use of FBAMAc as a carrier for hydrophobic drugs, leveraging its ability to form stable complexes with such compounds. This application is particularly promising in the context of cancer therapy, where targeted drug delivery can significantly enhance treatment efficacy while minimizing side effects.

The stereochemistry of FBAMAc, specifically the (2S) configuration at the butanamide moiety, plays a crucial role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacokinetic profiles, and the (2S) configuration has been shown to enhance the compound's solubility and bioavailability. This makes FBAMAc a valuable tool in the development of chiral drugs, where stereochemistry is critical to achieving desired therapeutic effects.

Recent advancements in computational chemistry have enabled researchers to model the interactions of FBAMAc with various biological targets. Molecular docking studies have revealed that FBAMAc has potential binding affinities for several enzymes and receptors, suggesting its role in modulating cellular pathways. These findings underscore the importance of further experimental validation to explore the therapeutic potential of this compound.

In terms of synthesis, FBAMAc is typically prepared through a multi-step process involving nucleophilic substitution and amide bond formation. The use of highly efficient catalysts and optimized reaction conditions has significantly improved the yield and purity of this compound. Researchers continue to refine synthetic protocols to enhance scalability, making FBAMAc more accessible for large-scale applications.

The environmental impact of synthesizing and using FBAMAc has also come under scrutiny. Studies have shown that while the compound itself is not classified as hazardous or regulated under current guidelines, its production process may involve certain chemicals that require careful handling. Efforts are underway to develop greener synthetic methods that minimize waste and reduce environmental footprint.

In conclusion, 2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid (CAS No. 2171369-26-7) represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, stereochemical properties, and functional groups make it a valuable tool in peptide synthesis, drug delivery systems, and chiral drug development. As research continues to uncover new insights into its biological activity and therapeutic potential, FBAMAc is poised to play an increasingly important role in advancing modern medicine.

2171369-26-7 (2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid) 関連製品

- 1787879-35-9(2-(2-Pyrimidinylthio)-N-[[5-(3-thienyl)-3-pyridinyl]methyl]acetamide)

- 2090978-67-7(Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]-)

- 2411315-03-0(N-(cyanomethyl)-N-methyl-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1331143-70-4(1-4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl-2-(4-methylphenoxy)ethan-1-one hydrochloride)

- 1227267-28-8(methyl 5-bromo-1H-indole-6-carboxylate)

- 1082853-59-5(1-(3-Methylphenyl)-2-(morpholin-4-yl)ethan-1-ol)

- 1698533-85-5(2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one)

- 89816-99-9(4-Ethyldibenzothiophene)

- 19391-83-4(2,4-Diaminobutanoic acid hydrochloride)

- 1017788-14-5(3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid)